molecular formula C19H21NO3 B4605914 N-(biphenyl-4-ylcarbonyl)leucine

N-(biphenyl-4-ylcarbonyl)leucine

Cat. No.: B4605914
M. Wt: 311.4 g/mol
InChI Key: KDGNUAXXLOXXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(biphenyl-4-ylcarbonyl)leucine is a synthetic leucine derivative characterized by a biphenyl-4-ylcarbonyl group attached to the amino terminus of the leucine residue. This compound is of interest in medicinal chemistry due to its structural similarity to enzyme inhibitors and peptide-based therapeutics. The biphenyl moiety may enhance binding affinity to hydrophobic pockets in target proteins, while the leucine backbone contributes to metabolic stability and bioavailability.

Properties

IUPAC Name

4-methyl-2-[(4-phenylbenzoyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13(2)12-17(19(22)23)20-18(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGNUAXXLOXXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-4-ylcarbonyl)leucine typically involves the coupling of biphenyl-4-carbonyl chloride with leucine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-4-ylcarbonyl)leucine can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form biphenyl-4-carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Biphenyl-4-carboxylic acid.

    Reduction: N-(biphenyl-4-ylmethanol)leucine.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(biphenyl-4-ylcarbonyl)leucine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be used to study protein-ligand interactions and enzyme kinetics.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(biphenyl-4-ylcarbonyl)leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can enhance the binding affinity of the compound to its target, while the leucine moiety can influence the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on N-(biphenyl-4-ylcarbonyl)leucine is sparse, comparisons can be drawn to structurally related compounds like N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine (JMV 390-1), a matrix metalloproteinase (MMP) inhibitor documented in the provided evidence . Below is a detailed analysis:

Structural and Functional Differences

Feature This compound JMV 390-1 (CAS 148473-36-3)
Core Structure Biphenyl-carbonyl-leucine Benzyl-hydroxyamino-oxobutanoyl dipeptide (Ile-Leu)
Molecular Formula Not available C₂₃H₃₅N₃O₆
Molecular Weight Not available 449.54 g/mol
Functional Groups Biphenyl, carbonyl Benzyl, hydroxyamino, oxobutanoyl, peptide bonds
Biological Activity Hypothesized enzyme inhibition Confirmed MMP inhibition (e.g., antitumor/anti-angiogenic effects)

Key Research Findings

  • JMV 390-1: This compound inhibits MMP-2 and MMP-9, enzymes involved in tumor metastasis and angiogenesis. Its dipeptide structure and hydroxyamino group are critical for chelating zinc in the MMP active site .
  • This compound : The biphenyl group may enhance hydrophobic interactions with target proteins, but the absence of a zinc-binding group (e.g., hydroxamate in JMV 390-1) likely limits its efficacy as an MMP inhibitor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(biphenyl-4-ylcarbonyl)leucine
Reactant of Route 2
Reactant of Route 2
N-(biphenyl-4-ylcarbonyl)leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.